molecular formula C8H6N4 B11043910 7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B11043910
M. Wt: 158.16 g/mol
InChI Key: JWSROIADKKHDEG-UHFFFAOYSA-N
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Description

7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the azolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring with a methyl group at position 7 and a cyano group at position 6. The presence of these functional groups makes it a valuable scaffold in medicinal chemistry and materials science due to its potential biological activities and synthetic versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of aminoazoles with ethoxymethylidene malononitrile. The optimal reaction conditions include heating the reactants in pyridine, which facilitates the formation of the desired heterocyclic system. This method allows for the incorporation of various electron-donating and electron-withdrawing substituents in the azole fragment .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various annulated heterocyclic systems, which can exhibit enhanced biological activities and unique photophysical properties .

Mechanism of Action

The mechanism of action of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups, particularly the cyano and methyl groups, play a crucial role in its biological activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methyl group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at position 7 and the cyano group at position 6 enhances its potential as a versatile scaffold for synthesizing novel compounds with diverse applications .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

7-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C8H6N4/c1-6-7(4-9)5-10-8-2-3-11-12(6)8/h2-3,5H,1H3

InChI Key

JWSROIADKKHDEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=CC=NN12)C#N

Origin of Product

United States

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